molecular formula C13H8F3NO3 B1411622 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid CAS No. 2088945-81-5

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No. B1411622
M. Wt: 283.2 g/mol
InChI Key: JUTIMAFHFTWUJG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is thought to contribute to their biological activities. This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines can be achieved via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Scientific Research Applications

Interaction with Metals and Electronic Systems

The interaction of biologically significant ligands, including 3-pyridine carboxylic acids (a category to which 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid belongs), with metals has been studied extensively. These interactions can influence the electronic systems of such ligands, which is crucial for understanding their behavior in biological systems and their potential applications in medicinal chemistry. The effects of metals on the electronic system of these ligands have been examined using various spectroscopic techniques, providing insights into how these interactions can influence the stability and reactivity of the ligands, and by extension, their biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Antioxidant and Antimicrobial Properties

Phenolic compounds, such as Chlorogenic Acid, which share structural similarities with 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid, have been recognized for their broad spectrum of biological and pharmacological effects, including antioxidant and antimicrobial activities. These properties make them valuable in various applications, from food preservation to the development of therapeutic agents (Naveed et al., 2018).

Role in Biocatalysis and Bioconversion

The impact of carboxylic acids, including those related to 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid, on biocatalysts like Escherichia coli and Saccharomyces cerevisiae has been explored. Understanding how these compounds affect microbial cells is crucial for biotechnological applications, including the production of biofuels and bioplastics. These acids can influence cell membranes and internal pH, affecting the microbes' tolerance and productivity in bioconversion processes (Jarboe, Royce, & Liu, 2013).

Biodegradation and Environmental Impact

Studies on the biodegradation of polyfluoroalkyl chemicals, which are structurally related to 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid, have provided insights into their environmental fate. Understanding the microbial degradation pathways of these compounds is essential for assessing their environmental impact and for the development of strategies to mitigate their persistence in ecosystems (Liu & Avendaño, 2013).

Safety And Hazards

5-(Trifluoromethyl)pyridine-2-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

3-phenoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTIMAFHFTWUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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